molecular formula C16H19Br3N6 B12554505 1,1',1''-Methanetriyltris(4-bromo-3,5-dimethyl-1H-pyrazole) CAS No. 146175-68-0

1,1',1''-Methanetriyltris(4-bromo-3,5-dimethyl-1H-pyrazole)

Cat. No.: B12554505
CAS No.: 146175-68-0
M. Wt: 535.1 g/mol
InChI Key: XWHKWOJZKAOHHE-UHFFFAOYSA-N
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Description

1,1’,1’'-Methanetriyltris(4-bromo-3,5-dimethyl-1H-pyrazole) is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of three 4-bromo-3,5-dimethyl-1H-pyrazole units connected to a central methanetriyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-Methanetriyltris(4-bromo-3,5-dimethyl-1H-pyrazole) typically involves the following steps:

    Formation of 4-bromo-3,5-dimethyl-1H-pyrazole: This can be achieved through the reaction of 3,5-dimethylpyrazole with bromine in the presence of a suitable solvent.

    Attachment to Methanetriyl Group: The 4-bromo-3,5-dimethyl-1H-pyrazole units are then connected to a central methanetriyl group through a series of condensation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1,1’,1’'-Methanetriyltris(4-bromo-3,5-dimethyl-1H-pyrazole) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the central methanetriyl group or the pyrazole rings.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

1,1’,1’'-Methanetriyltris(4-bromo-3,5-dimethyl-1H-pyrazole) has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.

    Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1’,1’'-Methanetriyltris(4-bromo-3,5-dimethyl-1H-pyrazole) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and methyl groups can influence its binding affinity and specificity. In chemical reactions, the compound’s reactivity is governed by the electronic and steric effects of its substituents.

Comparison with Similar Compounds

  • 4-Bromo-1,3,5-trimethyl-1H-pyrazole
  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
  • 4-Halogeno-3,5-dimethyl-1H-pyrazole-1-carbodithioates

Uniqueness: 1,1’,1’'-Methanetriyltris(4-bromo-3,5-dimethyl-1H-pyrazole) is unique due to its trisubstituted structure, which imparts distinct chemical and physical properties. The presence of three pyrazole units connected to a central methanetriyl group enhances its potential for forming complex structures and interacting with various molecular targets.

Properties

CAS No.

146175-68-0

Molecular Formula

C16H19Br3N6

Molecular Weight

535.1 g/mol

IUPAC Name

1-[bis(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-bromo-3,5-dimethylpyrazole

InChI

InChI=1S/C16H19Br3N6/c1-7-13(17)10(4)23(20-7)16(24-11(5)14(18)8(2)21-24)25-12(6)15(19)9(3)22-25/h16H,1-6H3

InChI Key

XWHKWOJZKAOHHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(N2C(=C(C(=N2)C)Br)C)N3C(=C(C(=N3)C)Br)C)C)Br

Origin of Product

United States

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